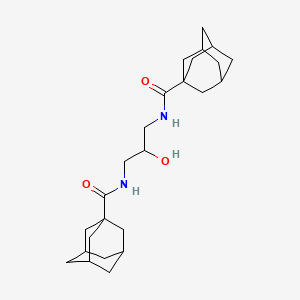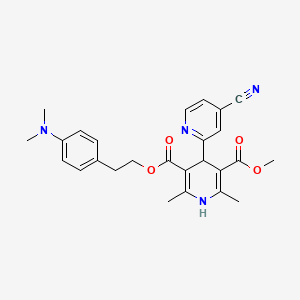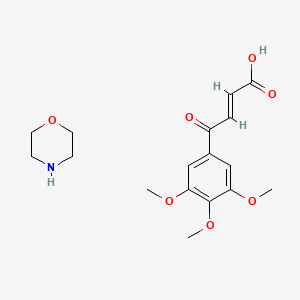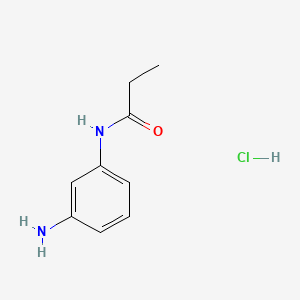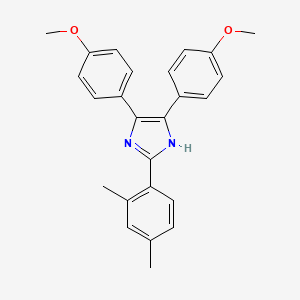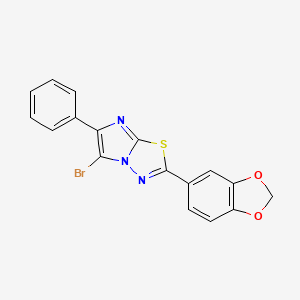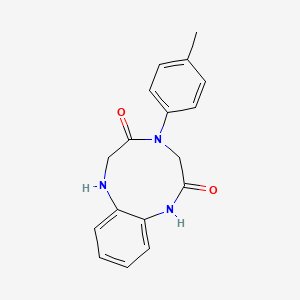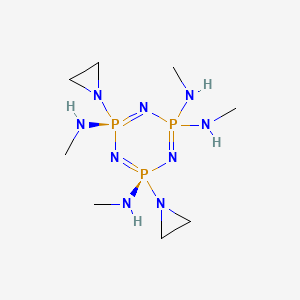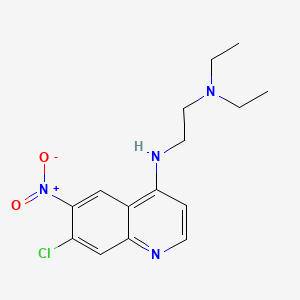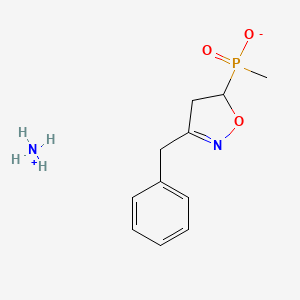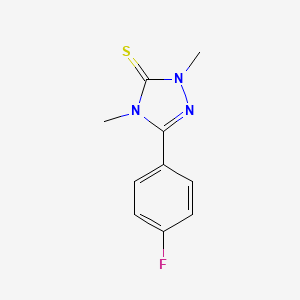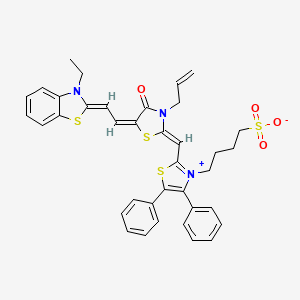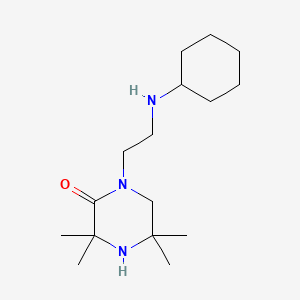
Piperazinone, 1-(2-(cyclohexylamino)ethyl)-3,3,5,5-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazinone, 1-(2-(cyclohexylamino)ethyl)-3,3,5,5-tetramethyl-, is a heterocyclic organic compound that features a piperazinone ring substituted with cyclohexylamino and tetramethyl groups. This compound is part of the broader class of piperazinones, which are known for their structural versatility and significant presence in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazinone derivatives typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . For the specific compound , a common synthetic route involves the reaction of a cyclohexylamine derivative with a tetramethyl-substituted piperazinone precursor under controlled conditions.
Industrial Production Methods
Industrial production of piperazinones often employs catalytic processes, such as the reduction of intermediates in the presence of catalysts like Raney nickel or palladium. These methods are designed to maximize yield and purity while minimizing environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Piperazinone, 1-(2-(cyclohexylamino)ethyl)-3,3,5,5-tetramethyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction typically produces fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
Piperazinone derivatives, including 1-(2-(cyclohexylamino)ethyl)-3,3,5,5-tetramethyl-, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use in drug development, particularly as scaffolds for designing new pharmaceuticals.
Industry: Employed in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of piperazinone derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some piperazinones act as enzyme inhibitors by binding to the active site and preventing substrate access. The specific pathways involved can vary depending on the particular derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine: A simpler analog with a similar ring structure but lacking the cyclohexylamino and tetramethyl substitutions.
1,4-Diazepane: Another nitrogen-containing heterocycle with a similar ring size but different substitution pattern.
Piperidinone: A related compound with a six-membered ring containing one nitrogen atom.
Uniqueness
Piperazinone, 1-(2-(cyclohexylamino)ethyl)-3,3,5,5-tetramethyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexylamino group enhances its potential interactions with biological targets, while the tetramethyl groups contribute to its steric and electronic characteristics .
Eigenschaften
CAS-Nummer |
96218-78-9 |
|---|---|
Molekularformel |
C16H31N3O |
Molekulargewicht |
281.44 g/mol |
IUPAC-Name |
1-[2-(cyclohexylamino)ethyl]-3,3,5,5-tetramethylpiperazin-2-one |
InChI |
InChI=1S/C16H31N3O/c1-15(2)12-19(14(20)16(3,4)18-15)11-10-17-13-8-6-5-7-9-13/h13,17-18H,5-12H2,1-4H3 |
InChI-Schlüssel |
BXYLMCLXGCYKJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C(=O)C(N1)(C)C)CCNC2CCCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile](/img/structure/B12727253.png)
